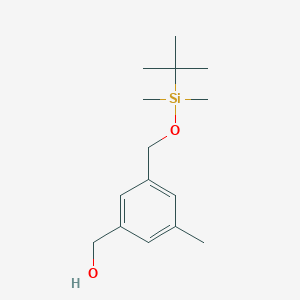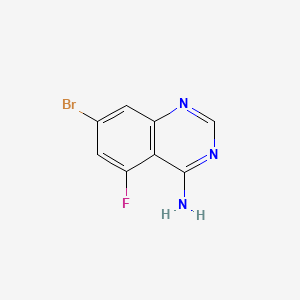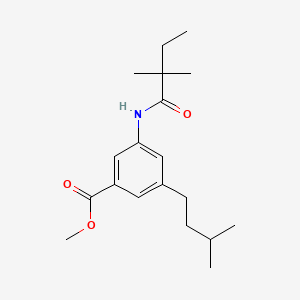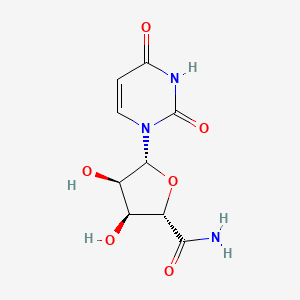
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:
Starting Material: 3-hydroxymethyl-5-methylphenylmethanol
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems can be employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used under mild conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected alcohols
Wissenschaftliche Forschungsanwendungen
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection and deprotection steps are crucial.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action for (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. The protection is achieved through the formation of a pentavalent silicon center, which is stabilized by the formation of a strong Si-F bond during deprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the phenylmethanol moiety. This combination allows for selective protection and deprotection steps in complex organic syntheses, making it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C15H26O2Si |
|---|---|
Molekulargewicht |
266.45 g/mol |
IUPAC-Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylphenyl]methanol |
InChI |
InChI=1S/C15H26O2Si/c1-12-7-13(10-16)9-14(8-12)11-17-18(5,6)15(2,3)4/h7-9,16H,10-11H2,1-6H3 |
InChI-Schlüssel |
ZIHCDZFVIHHQLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CO[Si](C)(C)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)






![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)


